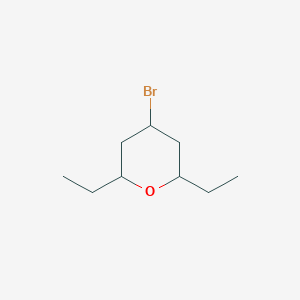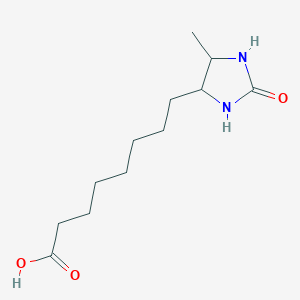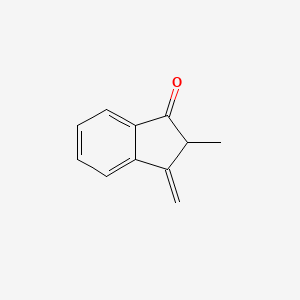![molecular formula C21H21BrN2O2 B14393186 4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) CAS No. 88445-31-2](/img/structure/B14393186.png)
4,4'-[(4-Bromophenyl)methylene]bis(3-methoxyaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) is an organic compound characterized by the presence of bromine, methoxy, and aniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) typically involves the reaction of 4-bromoaniline with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of reducing agents to ensure the complete formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylene-bis(2-chloroaniline): Used as a curing agent for polymers and in the manufacture of polyurethane foams.
4,4’-Bis(4-bromophenyl)phenylamino biphenyl: Known for its applications in polymerization and as a precursor in organic synthesis.
Uniqueness
4,4’-[(4-Bromophenyl)methylene]bis(3-methoxyaniline) is unique due to its specific combination of bromine, methoxy, and aniline groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
88445-31-2 |
|---|---|
Molekularformel |
C21H21BrN2O2 |
Molekulargewicht |
413.3 g/mol |
IUPAC-Name |
4-[(4-amino-2-methoxyphenyl)-(4-bromophenyl)methyl]-3-methoxyaniline |
InChI |
InChI=1S/C21H21BrN2O2/c1-25-19-11-15(23)7-9-17(19)21(13-3-5-14(22)6-4-13)18-10-8-16(24)12-20(18)26-2/h3-12,21H,23-24H2,1-2H3 |
InChI-Schlüssel |
PNINICSXSYIKNF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)N)C(C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


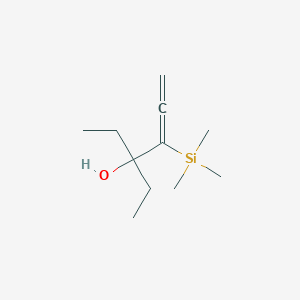

![10-Bromo-10-methyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14393115.png)
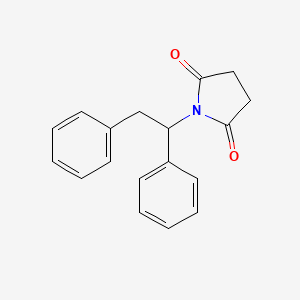
![Dimethyl [4-(cyclopropylmethyl)piperazin-1-yl]phosphonate](/img/structure/B14393136.png)

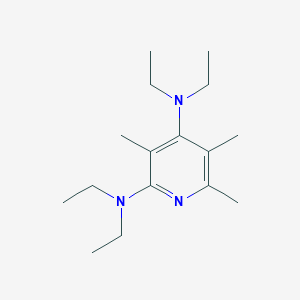
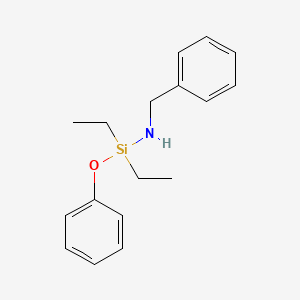

![Diethynyl{[(iodomethyl)(dimethyl)silyl]ethynyl}methylsilane](/img/structure/B14393190.png)
